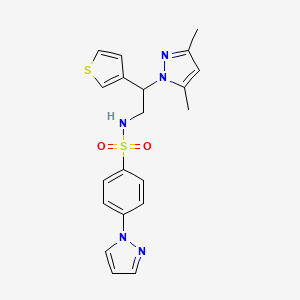![molecular formula C21H23FN4O3S2 B2440700 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-77-3](/img/structure/B2440700.png)
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound . The molecular formula is C21H23FN4O3S2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . The average mass is 462.561 Da and the monoisotopic mass is 462.119568 Da .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that derivatives of 1,3,4-thiadiazole, a category to which 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide belongs, have shown promising results in antimicrobial and antifungal applications. A study highlighted that compounds in this category demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and also exhibited antifungal activity against Candida albicans. One particular compound was identified with high antimicrobial activity, marking it as a candidate for further investigation (Sych et al., 2019).
Anticancer Activity
Another significant application of these compounds is in anticancer treatments. Novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups, related to the chemical structure , were synthesized and showed promising anticancer activity against various human cancer cell lines such as melanoma, leukemia, cervical cancer, and breast cancer. Some compounds displayed GI50 values comparable to standard drugs, indicating their potential as anticancer agents. Moreover, molecular docking studies suggested possible mechanisms of action, and the compounds were also found to exhibit good oral drug-like behavior (Tiwari et al., 2017).
Fluorescence Characteristics
In the field of fluorescence, N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes were synthesized and studied for their photophysical properties. These compounds showed significant potential with properties like large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them suitable for applications in optical materials and sensors (Zhang et al., 2017).
Mechanism of Action
Target of Action
Benzamide derivatives have been reported to exhibit antifungal properties by targeting the lipid-transfer protein sec14 .
Mode of Action
It can be inferred from the antifungal properties of benzamide derivatives that this compound may interact with its target, the lipid-transfer protein sec14, leading to inhibition of the protein’s function .
Biochemical Pathways
Given the target of action, it can be hypothesized that the compound may interfere with lipid transfer processes, which could disrupt various cellular functions and lead to antifungal effects .
Result of Action
Based on the antifungal properties of benzamide derivatives, it can be inferred that the compound may lead to disruption of fungal cell functions, contributing to its antifungal effects .
Action Environment
One study mentions that the outcomes of reactions involving similar compounds are restricted by the reaction environment .
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYIOVYBOYKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2440617.png)
![1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone](/img/structure/B2440618.png)

![N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide](/img/structure/B2440624.png)
![2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile](/img/structure/B2440625.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2440626.png)
![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2440632.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2440634.png)

![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)
![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)